molecular formula C5H7LiN3O2 B2923373 Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 2102410-44-4

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2923373
CAS No.: 2102410-44-4
M. Wt: 148.1 g/mol
InChI Key: AKAFFQOISXRLOT-UHFFFAOYSA-N
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Description

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives. Substitution reactions can result in a variety of substituted imidazole compounds .

Scientific Research Applications

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The imidazole ring is known to interact with metal ions and other functional groups, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the lithium ion can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2102410-44-4

Molecular Formula

C5H7LiN3O2

Molecular Weight

148.1 g/mol

IUPAC Name

lithium;5-amino-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10);

InChI Key

AKAFFQOISXRLOT-UHFFFAOYSA-N

SMILES

[Li+].CN1C=NC(=C1N)C(=O)[O-]

Canonical SMILES

[Li].CN1C=NC(=C1N)C(=O)O

solubility

not available

Origin of Product

United States

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